

1-(3-chlorophenyl)piperazin-2-one Hydrochloride experimental protocol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-chlorophenyl)piperazin-2-one
Hydrochloride

Cat. No.: B060554

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An Application Note and Experimental Protocol for the Synthesis and Characterization of **1-(3-chlorophenyl)piperazin-2-one Hydrochloride**

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, purification, and characterization of **1-(3-chlorophenyl)piperazin-2-one Hydrochloride** (CAS No. 183500-94-9). This N-aryl piperazinone is a valuable chemical intermediate for the development of novel therapeutics, particularly those targeting the central nervous system. Due to the limited availability of published synthetic procedures, this note details a proposed, robust experimental protocol based on established principles of organic synthesis. It includes a step-by-step methodology, safety protocols, analytical characterization techniques, and a discussion of the scientific rationale behind the procedural choices.

Introduction and Scientific Background

1-(3-chlorophenyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core N-substituted with a 3-chlorophenyl group. This structural motif is of significant interest in medicinal chemistry. The N-aryl piperazine scaffold is a well-known pharmacophore present in numerous approved drugs, particularly for neurological and psychiatric disorders.^[1] The introduction of a carbonyl group to form the piperazin-2-one ring alters the compound's electronic properties, hydrogen bonding capability, and conformational rigidity, offering a

distinct chemical space for drug design compared to its more common analogue, 1-(3-chlorophenyl)piperazine (mCPP).

This guide provides a reliable, albeit proposed, pathway to synthesize and validate **1-(3-chlorophenyl)piperazin-2-one Hydrochloride**, enabling its use as a building block for further chemical elaboration and screening in drug discovery programs.

Physicochemical Properties and Safety Data

A summary of the key properties and hazard information for the target compound is presented below. This data is critical for safe handling and experimental design.

Property	Value	Source
CAS Number	183500-94-9	
Molecular Formula	$C_{10}H_{11}ClN_2O \cdot HCl$	
Molecular Weight	247.12 g/mol	
Appearance	Solid	
Purity	≥97%	[2]
Storage	Sealed in a dry place at room temperature.	

GHS Hazard and Precautionary Statements

Safe handling of this compound is imperative. The following GHS classifications have been reported.[\[2\]](#)

- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

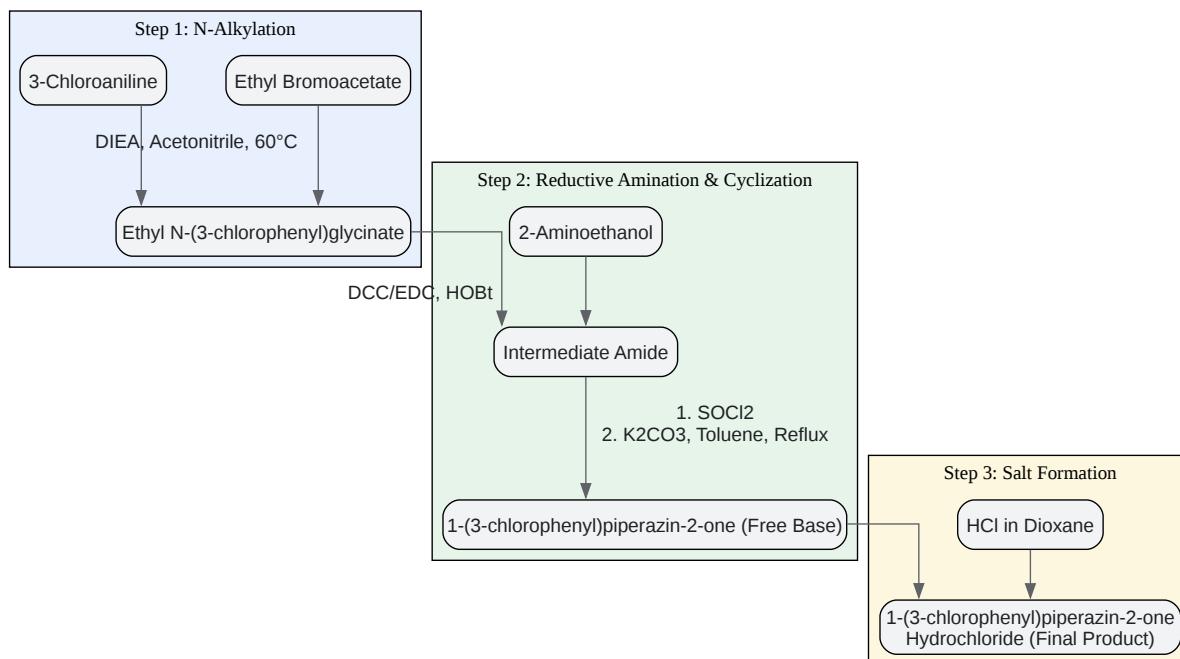
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Safety Directive: All manipulations should be performed inside a certified chemical fume hood by trained personnel. Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory.

Proposed Experimental Protocol: Synthesis

The following protocol outlines a proposed two-step synthesis involving an initial N-alkylation followed by a base-mediated intramolecular cyclization to form the piperazin-2-one ring.

Synthesis Workflow Diagram



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Caption: Proposed workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of Ethyl N-(3-chlorophenyl)glycinate

- Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloroaniline (10.0 g, 78.4 mmol) and anhydrous acetonitrile (100 mL).
- Base Addition: Add N,N-Diisopropylethylamine (DIEA) (11.2 g, 86.2 mmol, 1.1 eq). Stir the solution at room temperature.
 - Causality Note: DIEA acts as a non-nucleophilic organic base to neutralize the hydrobromic acid byproduct of the alkylation, preventing the protonation and deactivation of the starting aniline.
- Alkylation: Add ethyl bromoacetate (14.4 g, 86.2 mmol, 1.1 eq) dropwise to the stirring solution over 15 minutes.
- Reaction: Heat the mixture to 60°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).
- Work-up: Cool the reaction to room temperature. Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. Purify by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-(3-chlorophenyl)piperazin-2-one

- Amide Formation: Dissolve the crude Ethyl N-(3-chlorophenyl)glycinate (from Step 1) and 2-aminoethanol (1.1 eq) in dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBT) (1.2 eq). Stir at room temperature for 18 hours.
- Work-up: Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to yield the intermediate N-(2-hydroxyethyl)-2-((3-chlorophenyl)amino)acetamide.
- Chlorination: Dissolve the intermediate amide in DCM and cool to 0°C. Add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

- Causality Note: Thionyl chloride converts the primary alcohol into a chloride, an excellent leaving group for the subsequent intramolecular cyclization.
- Cyclization: Carefully quench the reaction with saturated NaHCO_3 solution. Extract with DCM. Concentrate the organic layers and dissolve the residue in toluene. Add potassium carbonate (K_2CO_3) (3.0 eq) and reflux the mixture for 8-12 hours.
- Causality Note: The strong inorganic base K_2CO_3 facilitates the intramolecular SN_2 reaction by deprotonating the secondary amine, which then displaces the chloride to form the piperazinone ring.
- Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude 1-(3-chlorophenyl)piperazin-2-one free base by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes).

Step 3: Formation of the Hydrochloride Salt

- Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
- Precipitation: Add a 2.0 M solution of HCl in diethyl ether or a 4.0 M solution in 1,4-dioxane dropwise with stirring until precipitation is complete.
- Isolation: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final product, **1-(3-chlorophenyl)piperazin-2-one Hydrochloride**.

Analytical Characterization Protocols

To ensure the identity, structure, and purity of the synthesized compound, the following analytical methods are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, DMSO-d_6): Expect characteristic signals for the aromatic protons on the 3-chlorophenyl ring (typically between δ 7.0-7.5 ppm), and distinct signals for the three sets of methylene protons (- CH_2-) on the piperazinone ring (typically between δ 3.0-4.5 ppm). A broad signal corresponding to the protonated amine (N-H) may also be observed.

- ^{13}C NMR (100 MHz, DMSO-d₆): Expect signals for the aromatic carbons, the three aliphatic carbons of the piperazinone ring, and a characteristic downfield signal for the amide carbonyl carbon (C=O) typically above δ 165 ppm.

Mass Spectrometry (MS)

- Method: Electrospray Ionization (ESI-MS) in positive ion mode.
- Expected Result: The analysis should show a prominent ion corresponding to the protonated free base $[\text{M}+\text{H}]^+$ at $m/z \approx 211.06$ (for $\text{C}_{10}\text{H}_{12}\text{ClN}_2\text{O}^+$).

High-Performance Liquid Chromatography (HPLC)

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
- Detection: UV detection at 254 nm.
- Expected Result: A single major peak with >97% purity under these conditions would confirm the purity of the final compound.

Applications and Future Directions

1-(3-chlorophenyl)piperazin-2-one Hydrochloride serves as a versatile starting material.

The secondary amine within the piperazinone ring is a key functional handle that can be readily alkylated, acylated, or used in reductive amination reactions to build a library of diverse derivatives. These derivatives can be screened for activity against various biological targets, particularly G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, which are frequently modulated by N-aryl piperazine-containing ligands.[\[1\]](#)

References

- D'Andrea, G., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. *Pharmaceuticals*, 14(11), 1183.

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Sources

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- 2. 183500-94-9 1-(3-Chlorophenyl)piperazin-2-one hydrochloride AKSci 9609AA [aksci.com]
- To cite this document: BenchChem. [1-(3-chlorophenyl)piperazin-2-one Hydrochloride experimental protocol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b060554#1-3-chlorophenyl-piperazin-2-one-hydrochloride-experimental-protocol>]

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